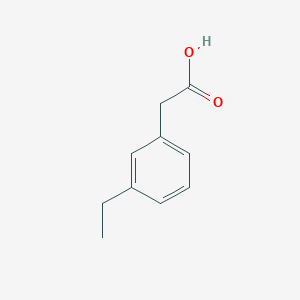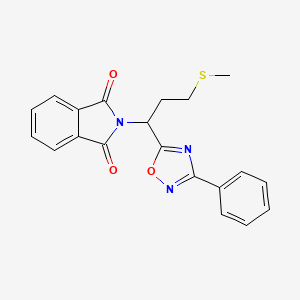
2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound known for its distinctive structural arrangement involving an isoindoline-1,3-dione moiety linked through a propyl chain to a phenyl-substituted oxadiazole ring with a methylthio group
Preparation Methods
: Synthetic Routes and Reaction Conditions : The synthesis of 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves a multi-step process. A common synthetic route might start with the formation of the isoindoline-1,3-dione core. Subsequent steps involve the introduction of the propyl chain, the formation of the oxadiazole ring, and the addition of the phenyl and methylthio substituents. Reagents such as thionyl chloride, hydrazine derivatives, and appropriate phenyl-substituted precursors are typically used under carefully controlled conditions to achieve high yields.
Industrial Production Methods
: On an industrial scale, the synthesis of this compound would involve optimization for yield, cost-effectiveness, and safety. This might include the use of automated reactors, optimized temperature control, and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
: Types of Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution reactions, thanks to its functional groups.
Common Reagents and Conditions
: For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogenation catalysts like palladium on carbon. Substitution reactions might use nucleophiles such as halides or alkylating agents under mild conditions.
Major Products
: The primary products of these reactions depend on the specific reagents and conditions used but often include derivatives where functional groups have been modified to enhance certain properties or functionalities.
Scientific Research Applications
: This compound finds use in a broad range of scientific research applications:
Chemistry
: As a building block for synthesizing more complex molecules with potential catalytic or electronic properties.
Biology
: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially serving as a molecular probe or lead compound in drug discovery.
Medicine
: Potential use in developing novel pharmaceuticals, especially where specific receptor binding or enzyme inhibition is desired.
Industry
: May be used in creating advanced materials with special electronic or optical properties.
Mechanism of Action
: The compound's effects can be understood by examining its interactions at the molecular level. It typically exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise mechanism involves molecular recognition facilitated by the functional groups present in the compound, which allows for selective interactions and modulation of biochemical pathways.
Comparison with Similar Compounds
: Compared to other compounds with similar structures, such as those with variations in the oxadiazole or isoindoline moieties, 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione stands out due to its unique combination of substituents which confer distinct chemical and biological properties. Similar compounds might include:
Isoindoline derivatives with different alkyl or aryl substituents.
Oxadiazole compounds with varying side chains.
Methylthio-substituted aromatic compounds with different core structures.
Properties
IUPAC Name |
2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRRIJLKHEDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)

![7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2544225.png)
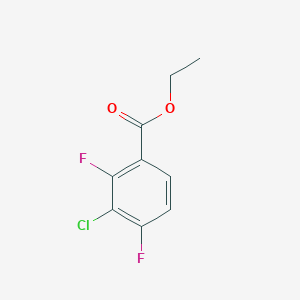
![(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2544228.png)
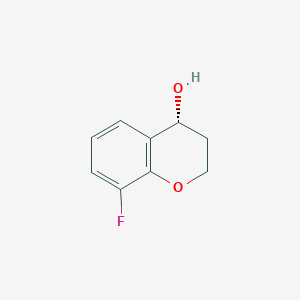
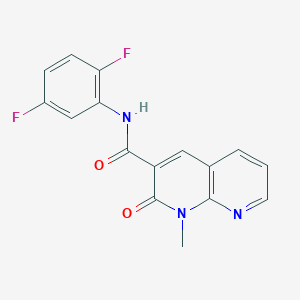
![(13Z)-16-acetyl-13-[(2-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
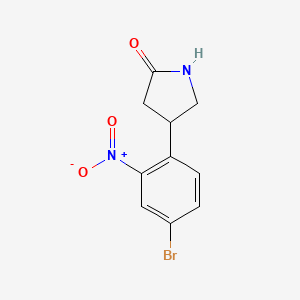
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)
